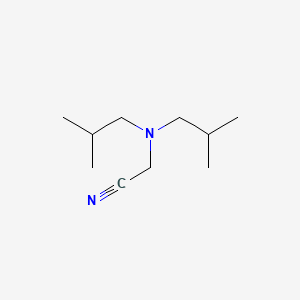

Diisobutylaminoacetonitrile

Description

Historical Evolution of Aminoacetonitrile (B1212223) Research

The journey of aminoacetonitrile chemistry began in 1850 with Adolph Strecker's discovery of a method to synthesize α-amino acids from aldehydes or ketones. wikipedia.org This series of reactions, now known as the Strecker synthesis, produces an α-aminonitrile as a key intermediate which is then hydrolyzed to yield the final amino acid. wikipedia.orgnih.gov This foundational discovery established α-aminonitriles as a crucial class of compounds in organic chemistry. nih.gov

The simplest member of this class, aminoacetonitrile (H₂NCH₂CN), has gained significant attention for its role in prebiotic chemistry. rsc.orgresearchgate.net Its detection in the interstellar medium, specifically in the star-forming region Sagittarius B2(N), has fueled discussions about the extraterrestrial origins of life's building blocks. rsc.orgrsc.orgresearchgate.net Aminoacetonitrile is considered a direct precursor to glycine, the simplest proteinogenic amino acid, potentially forming on icy dust grains in space and delivered to early Earth. rsc.orgoup.comresearchgate.net Research has demonstrated that aminoacetonitrile can be formed under simulated astrophysical conditions from simple molecules like methanimine (B1209239), ammonia (B1221849), and hydrogen cyanide, lending experimental support to its role as a key prebiotic species. rsc.orgresearchgate.net

Over the decades, research has expanded beyond its prebiotic significance to explore the synthesis and application of a vast array of substituted aminoacetonitriles, including N-substituted derivatives like Diisobutylaminoacetonitrile. researchgate.net

Academic Context and Research Significance of Aminoacetonitriles

Aminoacetonitriles are highly valued as versatile building blocks in organic synthesis. nih.govsmolecule.comuni-mainz.de Their bifunctional nature, possessing both a nucleophilic amino group and a transformable cyano group, allows for the construction of a wide array of more complex molecules. smolecule.com They serve as crucial intermediates in the synthesis of nitrogen-containing heterocycles, α-amino acids, and various natural products. nih.govsmolecule.comuni-mainz.de

In the field of medicinal chemistry, aminoacetonitrile derivatives have emerged as a significant class of compounds. A notable application is in the development of anthelmintics (anti-parasitic drugs). researchgate.net The aminoacetonitrile derivative Monepantel, for example, represents a new class of anthelmintics effective against gastrointestinal nematodes, including strains resistant to other drug classes. researchgate.netwikipedia.org This highlights the potential of the aminoacetonitrile scaffold in creating novel therapeutic agents. Furthermore, these compounds are being investigated for a range of other bioactivities, finding use in the development of pharmaceuticals for conditions like diabetes and cancer. rsc.org

Specifically, this compound is utilized as a reactive intermediate and a building block for creating coatings for devices. It also functions as a basic catalyst in the production of polyimide and polyaddition products. google.comgoogle.com

Structural Framework and Functional Group Analysis in Relation to Reactivity

The chemical behavior of this compound is dictated by the interplay of its distinct functional groups within its molecular structure.

Structural Components:

Tertiary Amine (Diisobutylamino group): The nitrogen atom is bonded to two isobutyl groups and the acetonitrile (B52724) methylene (B1212753) carbon. This makes it a tertiary amine. The two bulky isobutyl groups create significant steric hindrance around the nitrogen atom.

Nitrile Group (-C≡N): This group consists of a carbon atom triple-bonded to a nitrogen atom.

α-Carbon: This is the methylene (-CH₂) group positioned between the diisobutylamino group and the nitrile group.

Reactivity Analysis: The reactivity of a molecule is determined by its functional groups, which are the centers of specific chemical behavior. libretexts.orglibretexts.org

Basicity and Nucleophilicity: The tertiary amine's lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties. However, the bulky isobutyl groups sterically hinder the nitrogen, moderating its reactivity as a nucleophile compared to less hindered amines. Despite this, it is effective as a basic catalyst.

Electrophilicity of the Nitrile Carbon: The nitrile group is a key reactive site. The carbon atom of the C≡N triple bond is electrophilic and susceptible to attack by nucleophiles. This allows for transformations such as hydrolysis to a carboxylic acid or amide, or reduction to a primary amine.

Acidity of α-Protons: The protons on the α-carbon are acidic. Their acidity is enhanced by the electron-withdrawing effects of both the adjacent tertiary amine and the nitrile group. This allows for deprotonation by a suitable base, creating a carbanion that can then react with various electrophiles, enabling the formation of new carbon-carbon bonds at this position.

This combination of reactive sites—a sterically hindered base, an electrophilic nitrile, and an acidic α-carbon—makes this compound a versatile intermediate for chemical synthesis. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 25553-97-3 |

| Chemical Formula | C₁₀H₂₀N₂ |

| Molecular Weight | 168.28 g/mol |

| Primary Use | Reactive intermediate, Building block, Catalyst |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[bis(2-methylpropyl)amino]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEQPGWHCPALGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC#N)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180249 | |

| Record name | Acetonitrile, diisobutylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25553-97-3 | |

| Record name | Acetonitrile, diisobutylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025553973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, diisobutylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIISOBUTYLAMINOACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diisobutylaminoacetonitrile

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms for the formation of Diisobutylaminoacetonitrile is fundamental to optimizing its synthesis. The primary routes involve the coupling of an amine, a carbonyl compound, and a cyanide source.

The mechanism of the Strecker synthesis is a two-part process. wikipedia.orgmasterorganicchemistry.com The first stage involves the formation of an iminium ion intermediate. In the synthesis of this compound, diisobutylamine (B89472) acts as a nucleophile, attacking the carbonyl carbon of formaldehyde (B43269). This is followed by proton exchange and the elimination of a water molecule to form the N,N-diisobutylimminium ion. masterorganicchemistry.com

In the second stage, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion. nrochemistry.comorganic-chemistry.org This nucleophilic addition results in the formation of the final product, this compound. The reaction is typically promoted by mildly acidic conditions, which help to activate the carbonyl group and facilitate the dehydration step. masterorganicchemistry.comorganic-chemistry.org

This method is highly effective for producing a wide variety of α-aminonitriles by simply varying the amine and carbonyl starting materials. masterorganicchemistry.com

Beyond the traditional Strecker pathway, alternative methods for coupling amines and nitriles have been investigated. These routes often aim to avoid the direct use of highly toxic hydrogen cyanide or to improve reaction conditions. One such approach involves the nucleophilic substitution of a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, with diisobutylamine.

In this two-component reaction, the diisobutylamine acts as a nucleophile, displacing the halide from the α-carbon of the haloacetonitrile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

(i-Bu)₂NH + ClCH₂CN + Base → (i-Bu)₂NCH₂CN + Base·HCl

This method offers a more direct coupling of the amine and nitrile moieties, bypassing the need for a carbonyl component and the in-situ formation of an iminium ion. The choice of solvent and base is crucial for optimizing the reaction rate and minimizing side reactions. While conceptually simpler, the handling of lachrymatory and toxic haloacetonitriles requires specific precautions.

Catalytic Strategies in this compound Synthesis

To enhance the efficiency, selectivity, and environmental profile of this compound synthesis, various catalytic strategies have been developed for the analogous Strecker reaction. Catalysts can accelerate the reaction rate, enable milder reaction conditions, and in some cases, introduce stereocontrol.

Catalysts in this context often function as Lewis acids, activating the carbonyl group towards nucleophilic attack by the amine. nih.gov This activation facilitates the formation of the crucial iminium ion intermediate. A range of catalysts have been shown to be effective for the synthesis of α-aminonitriles.

| Catalyst Type | Example | Role in Synthesis |

| Metal Salts | Indium (In) nih.gov | Acts as a Lewis acid to facilitate imine formation and activation. |

| Lanthanide Salts | Ytterbium triflate (Yb(OTf)₃) | Promotes the three-component coupling under mild conditions. |

| Organocatalysts | Thiourea (B124793) derivatives | Activate the imine intermediate through hydrogen bonding. |

| Solid Acids | Montmorillonite KSF clay organic-chemistry.org | Heterogeneous catalyst that facilitates the one-pot synthesis. |

For instance, the use of indium powder in water has been demonstrated as an efficient catalytic system for the one-pot, three-component synthesis of various α-aminonitriles. nih.gov The proposed mechanism involves indium acting as a Lewis acid to promote the condensation of the amine and aldehyde to form the imine, which is then activated for the subsequent nucleophilic attack by the cyanide source. nih.gov The application of such catalytic systems can lead to higher yields and easier product purification compared to non-catalytic methods.

Sustainable and Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the twelve principles of green chemistry. nih.govdcatvci.org These principles encourage the design of processes that reduce waste, use less hazardous substances, and improve energy efficiency. researchgate.net

A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. researchgate.netrsc.org Many traditional organic reactions are performed in volatile organic compounds (VOCs), which can contribute to air pollution and pose health risks. researchgate.net Research has shown that the Strecker reaction and its analogues can be successfully performed under solvent-free conditions or in aqueous media. organic-chemistry.orgresearchgate.netcmu.edu

Conducting the synthesis of this compound in water offers several advantages. Water is a non-toxic, non-flammable, and inexpensive solvent. rsc.org Furthermore, the hydrophobic effect can sometimes accelerate reaction rates in aqueous media by bringing nonpolar reactants together. rsc.org Catalysts like β-cyclodextrin have been used to facilitate Strecker-type reactions in water under neutral conditions. organic-chemistry.org

Solvent-free synthesis represents another green alternative, where the reactants are mixed directly, often with grinding or minimal heating, without any solvent. researchgate.netnih.gov This approach completely eliminates solvent waste and can lead to shorter reaction times and simplified work-up procedures. cmu.edu The synthesis of various α-aminonitriles has been achieved efficiently under solvent-free conditions, highlighting a promising route for the sustainable production of this compound. organic-chemistry.org

Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the "greenness" of a chemical reaction. wikipedia.orgrsc.org It measures the efficiency of a synthesis in terms of how many atoms from the reactants are incorporated into the desired final product. wikipedia.orgkccollege.ac.in The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the desired product, and no byproducts are formed. jk-sci.comlibretexts.org Addition reactions are prime examples of 100% atom economy. rsc.org

Let's analyze the atom economy for the Strecker synthesis of this compound, assuming formaldehyde and potassium cyanide are used.

Reactants:

Diisobutylamine ((CH₃)₂CHCH₂)₂NH: MW = 129.24 g/mol

Formaldehyde (CH₂O): MW = 30.03 g/mol

Potassium Cyanide (KCN): MW = 65.12 g/mol

Product:

this compound ((CH₃)₂CHCH₂)₂NCH₂CN: MW = 154.25 g/mol

Byproduct:

Potassium Hydroxide (B78521) (KOH): MW = 56.11 g/mol (formed from the reaction of KCN with water, which is then neutralized)

In this scenario, the reaction is not a simple addition, as a molecule of water is eliminated and then potassium hydroxide is formed as a co-product. The three-component, one-pot Strecker reaction is inherently atom-economical. If we consider the core reaction (amine + aldehyde + HCN), the only byproduct is water.

(i-Bu)₂NH + CH₂O + HCN → (i-Bu)₂NCH₂CN + H₂O

In this idealized case: Atom Economy = [154.25 / (129.24 + 30.03 + 27.03)] x 100 = [154.25 / 186.3] x 100 ≈ 82.8%

This demonstrates a relatively high atom economy. Waste minimization strategies focus on choosing synthetic routes with the highest possible atom economy and reducing the generation of side products and purification-related waste. eolss.netieomsociety.orghydrite.com Catalytic and solvent-free approaches contribute significantly to waste minimization by improving reaction efficiency and eliminating the need for solvent disposal. dcatvci.orgyoutube.com

Reaction Mechanisms and Mechanistic Studies of Diisobutylaminoacetonitrile

Fundamental Reaction Pathways and Transformations

The chemical behavior of diisobutylaminoacetonitrile is primarily dictated by the electrophilic nature of the nitrile carbon and the nucleophilic and basic character of the tertiary amine.

Nucleophilic Reactivity at the Nitrile Moiety

The carbon atom of the nitrile group in this compound is electrophilic due to the electron-withdrawing effect of the nitrogen atom. This allows for nucleophilic attack, a fundamental reaction pathway for nitriles. Various nucleophiles can add across the carbon-nitrogen triple bond, leading to a range of products. For instance, hydrolysis of the nitrile group, which can be catalyzed by either acid or base, proceeds through nucleophilic attack of water or hydroxide (B78521) ions. This reaction initially forms an amide intermediate, which can then be further hydrolyzed to a carboxylic acid and diisobutylamine (B89472).

Another important reaction is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the nitrile carbon. This results in the formation of an imine intermediate, which upon aqueous workup, yields a ketone. The bulky isobutyl groups on the nitrogen atom may sterically hinder the approach of nucleophiles to the nitrile carbon, potentially reducing the reaction rates compared to less substituted aminoacetonitriles.

Amine-Centered Reactivity

The nitrogen atom of the diisobutylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. As a tertiary amine, it can react with electrophiles. For example, it can be alkylated by treatment with alkyl halides, resulting in the formation of a quaternary ammonium (B1175870) salt. The steric hindrance provided by the two isobutyl groups can influence the rate and feasibility of such reactions, making the nitrogen less accessible to bulky electrophiles.

The basicity of the amine allows it to react with acids to form the corresponding ammonium salts. This property is often utilized in the purification and handling of aminoacetonitriles.

Detailed Kinetic and Thermodynamic Analyses of Reaction Processes

Thermodynamically, the hydrolysis of the nitrile to a carboxylic acid is generally a favorable process, driven by the formation of a stable carboxylate and an ammonium ion under basic conditions, or a carboxylic acid and a protonated amine under acidic conditions. The thermodynamics of alkylation at the amine center would depend on the specific electrophile and the stability of the resulting quaternary ammonium salt.

Intermediates and Transition State Characterization

In the absence of specific experimental or computational studies on this compound, the characterization of intermediates and transition states relies on established mechanisms for similar compounds.

During nucleophilic addition to the nitrile, a key intermediate is the tetrahedral species formed after the nucleophile attacks the nitrile carbon. The stability of this intermediate is influenced by the electronic and steric properties of the substituents. The transition state leading to this intermediate would involve the partial formation of the new bond to the nucleophile and partial breaking of the carbon-nitrogen pi bonds.

For reactions involving the amine, such as alkylation, the transition state would feature the partial formation of the new carbon-nitrogen bond between the amine and the alkyl halide. The geometry and energy of this transition state would be affected by the steric clash between the isobutyl groups and the incoming electrophile.

Radical Reaction Pathways Involving Aminoacetonitriles

While ionic reactions are more common for aminoacetonitriles, radical pathways can also be envisaged. The α-carbon atom (the carbon bearing both the amino and nitrile groups) could potentially be a site for radical abstraction. If a radical is formed at this position, it would be stabilized by both the adjacent nitrogen atom (via electron donation) and the nitrile group (via resonance).

The initiation of such radical reactions would typically require a radical initiator, such as peroxides or AIBN, and could proceed via a chain mechanism involving initiation, propagation, and termination steps. The specific products would depend on the reaction conditions and the nature of the radical species involved. However, detailed studies on the radical reactivity of this compound are not prominent in the scientific literature.

Diisobutylaminoacetonitrile As a Chemical Catalyst and Its Derivatives

Exploration of Organocatalytic Applications

No research findings were identified that explore the organocatalytic applications of Diisobutylaminoacetonitrile.

There is no available data on asymmetric catalysis mediated by this compound or its structural motifs.

No proposed catalytic cycles or active species involving this compound have been described in the literature found.

Role in Brønsted Base Catalysis

The role of this compound in Brønsted base catalysis has not been documented in the searched scientific sources.

Derivatives and Structural Modifications for Enhanced Catalytic Performance

No information was found regarding the synthesis of this compound derivatives or structural modifications aimed at enhancing its catalytic performance.

Participation in Complex Organic Transformations

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. The potential for α-amino nitriles to act as key building blocks in these reactions is well-established. However, the specific behavior of Diisobutylaminoacetonitrile within these strategies is not documented.

Role of this compound as a Reactive Component or Catalyst in MCRs

There is currently no available scientific literature that describes the use of this compound as either a reactive component or a catalyst in multicomponent reactions such as the Ugi or Passerini reactions. The steric hindrance imposed by the two isobutyl groups on the nitrogen atom might influence its reactivity compared to less hindered α-amino nitriles, but without experimental data, this remains speculative.

Regioselectivity and Stereoselectivity in MCRs

Control of regioselectivity and stereoselectivity is a critical aspect of modern synthetic chemistry. While studies on other α-amino nitriles in MCRs often detail the stereochemical outcomes of these reactions, no such data exists for this compound. The influence of the diisobutylamino moiety on the facial selectivity of reactions involving the nitrile or adjacent carbons has not been investigated or reported.

Annulation and Cyclization Reactions Involving Aminoacetonitriles

Annulation and cyclization reactions are fundamental strategies for the synthesis of cyclic and heterocyclic frameworks. α-Amino nitriles can serve as valuable precursors in these transformations due to the presence of both a nucleophilic nitrogen and a nitrile group that can be further functionalized. A search of the chemical literature did not yield any specific examples of this compound being utilized in annulation or cyclization reactions to form new ring systems.

Synthetic Utility in Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. α-Amino nitriles are recognized as versatile starting materials for the construction of various nitrogen-containing heterocycles. However, the application of this compound in the synthesis of specific heterocyclic systems, such as pyridines, pyrimidines, or imidazoles, is not described in the available scientific literature.

Advanced Spectroscopic and Analytical Methodologies for Diisobutylaminoacetonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Diisobutylaminoacetonitrile, 1D NMR experiments like ¹H and ¹³C NMR provide foundational data on the molecule's carbon-hydrogen framework.

¹H NMR would be used to identify the different types of protons and their connectivity. The spectrum would be expected to show distinct signals for the protons of the two isobutyl groups and the methylene (B1212753) (-CH₂) group adjacent to the nitrile.

¹³C NMR provides information on the carbon skeleton. Key signals would correspond to the nitrile carbon (C≡N), the carbon atom bonded to the two nitrogen atoms, and the distinct carbons of the isobutyl substituents.

For an unambiguous structural assignment and to gain deeper mechanistic insights, particularly in complex reaction mixtures or for conformational analysis, advanced 2D NMR techniques are employed. researchgate.net

Total Correlation Spectroscopy (TOCSY): This experiment is invaluable for identifying protons that are part of the same spin system. umn.edu In this compound, a TOCSY spectrum would reveal correlations between all protons within an entire isobutyl group, even those not directly coupled, helping to distinguish them from other signals in the molecule. umn.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. umn.edu This is crucial for determining the three-dimensional conformation of a molecule. For this compound, NOESY could show correlations between the protons on the isobutyl groups and the methylene protons, confirming their spatial proximity.

Heteronuclear Correlation (HETCOR) Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons.

HSQC maps protons directly to the carbons they are attached to, confirming which proton signal corresponds to which carbon signal. leidenuniv.nl

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| a | -CH(CH₃)₂ | ~2.7 - 2.9 | ~55 - 60 | Septet |

| b | -CH₂-CH- | ~2.4 - 2.6 | ~60 - 65 | Doublet |

| c | -CH(CH₃)₂ | ~0.9 - 1.1 | ~20 - 25 | Doublet |

| d | -CH₂-CN | ~3.5 - 3.7 | ~35 - 40 | Singlet |

| e | -C≡N | N/A | ~115 - 120 | N/A |

Note: This table presents illustrative data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying functional groups and tracking the progress of chemical reactions in real-time. cardiff.ac.ukuzh.ch These methods are complementary, as a molecular vibration may be active in one technique but not the other. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. youtube.comyoutube.com This provides a "fingerprint" of the functional groups present. youtube.com For this compound, the most characteristic absorption band would be the strong, sharp peak corresponding to the carbon-nitrogen triple bond (C≡N) stretch. Other key peaks would include C-H stretching and bending vibrations from the alkyl chains and C-N stretching vibrations.

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (usually from a laser). umsl.edu It is particularly sensitive to non-polar bonds with high polarizability. edinst.com The C≡N bond in this compound would also be expected to produce a strong Raman signal. Because Raman spectroscopy often has low interference from water and uses glass or quartz sample holders, it is well-suited for in-situ monitoring of reactions in aqueous solutions. umsl.educurrentseparations.com

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong | Strong |

| C≡N (Nitrile) | Stretch | 2200 - 2260 | Strong, Sharp | Strong |

| C-H (Alkyl) | Bend | 1370 - 1470 | Medium | Medium |

| C-N (Amine) | Stretch | 1000 - 1250 | Medium | Weak |

Note: This table presents illustrative data based on typical group frequencies. The exact position and intensity of the bands depend on the specific molecular environment.

Mass Spectrometry (MS) for Reaction Intermediates and Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemrxiv.org In the context of this compound research, MS is essential for confirming the identity of the final product and identifying any intermediates or byproducts formed during synthesis.

Upon ionization, the this compound molecule would form a molecular ion [M]⁺, the m/z of which confirms its molecular weight. The excess energy from the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. scielo.org.co Analysis of these fragments provides a puzzle that can be pieced together to confirm the original structure. For this compound, a common fragmentation pathway would be the cleavage of the C-N bond, leading to the loss of an isobutyl group, which would result in a prominent peak in the mass spectrum.

Hyphenated Techniques in Process Monitoring (e.g., HPLC-DAD, GC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful two-dimensional analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is a technique used to separate components in a liquid mixture. measurlabs.com As the separated components elute from the HPLC column, they pass through a Diode-Array Detector (DAD), which records the UV-Vis spectrum of each component. shimadzu.com This setup is ideal for monitoring the purity of a this compound sample or tracking the progress of its synthesis by quantifying the disappearance of reactants and the appearance of the product. measurlabs.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijstr.org GC separates volatile compounds in a sample. As each compound exits the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used for definitive identification. ijstr.org GC-MS is highly effective for analyzing the purity of a volatile compound like this compound and for identifying unknown impurities or byproducts, even at trace levels.

Chemometrics and Multivariate Data Analysis in Spectroscopic Studies

Chemometrics employs mathematical and statistical methods to extract useful information from complex chemical data. oaji.netspectroscopyonline.com When monitoring a chemical process, such as the synthesis of this compound, spectroscopic techniques can generate vast datasets (e.g., a full spectrum recorded every few seconds). Chemometrics is essential for interpreting this data. leidenuniv.nlnih.gov

Principal Component Analysis (PCA): PCA is an exploratory data analysis tool that can reduce the complexity of large datasets. nii.ac.jp By analyzing a series of spectra taken during a reaction, PCA can identify the main sources of variation, helping to distinguish between changes related to reactants, intermediates, products, and temperature fluctuations. nih.govresearchgate.net

Multivariate Calibration: Techniques like Partial Least Squares (PLS) regression are used to build predictive models. nii.ac.jp By collecting spectra from reactions with known concentrations of this compound, a PLS model can be developed that correlates spectral features with concentration. This model can then be applied to future reactions to predict the product concentration in real-time, enabling precise process monitoring and control. spectroscopyonline.com

Computational Chemistry and Theoretical Modeling of Diisobutylaminoacetonitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods could elucidate electron distribution, orbital energies, and the molecule's susceptibility to nucleophilic or electrophilic attack.

DFT would be a powerful tool to map out potential reaction pathways involving Diisobutylaminoacetonitrile. By calculating the energetics of reactants, products, and intermediates, researchers could predict the feasibility and thermodynamics of various transformations.

To understand the kinetics of a reaction, locating the transition state is crucial. IRC analysis would confirm the connection between a calculated transition state and the corresponding reactants and products, providing a complete picture of the reaction mechanism at a molecular level.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

The conformational flexibility of the isobutyl groups and the influence of surrounding solvent molecules on the behavior of this compound could be explored using MD simulations. This method simulates the movement of atoms over time, offering a dynamic view of the molecule's behavior.

QM/MM Approaches for Complex Reaction Systems

For reactions occurring in a complex environment, such as in the presence of a catalyst or in a biological system, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be ideal. This method treats the core reacting components with high-level QM theory while the surrounding environment is modeled with more computationally efficient MM methods.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. Comparing these theoretical predictions with experimental data is a critical step in validating the computational models and understanding the molecule's structure.

Emerging Applications and Future Research Directions

Potential in Advanced Materials Synthesis

While Diisobutylaminoacetonitrile is a specific molecule, the broader class of α-aminonitriles presents significant, though largely untapped, potential as building blocks in the synthesis of advanced materials. Their inherent bifunctionality, characterized by the presence of both an amine and a nitrile group, makes them versatile precursors for various polymerization and material fabrication processes.

Future research may focus on leveraging these functional groups in novel ways:

Polymer Synthesis: The amine group can be a site for polymerization reactions, such as the formation of polyamides or polyimines. The nitrile group can either be retained for its polar properties or be chemically transformed post-polymerization into other functional groups (e.g., amines or carboxylic acids), allowing for the creation of functional polymers with tunable properties.

Ligands for Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the amine and nitrile groups can act as coordination sites for metal ions. This makes aminoacetonitriles potential candidates for designing organic ligands used in the synthesis of MOFs. These materials are highly porous and have applications in gas storage, separation, and catalysis.

Cross-linking Agents: The dual reactivity of aminoacetonitriles could be exploited to create cross-linking agents for thermosetting polymers, enhancing their mechanical strength and thermal stability.

The exploration of this compound and its derivatives in these areas remains a promising frontier for materials science, potentially leading to the development of new functional materials with unique chemical and physical properties.

Interdisciplinary Research with this compound (e.g., Astrochemistry Implications of Aminoacetonitriles)

One of the most compelling areas of interdisciplinary research involving aminoacetonitriles is astrochemistry. The simplest member of this family, aminoacetonitrile (B1212223) (NH₂CH₂CN), has been identified as a key prebiotic molecule in the interstellar medium (ISM). astrochymist.org Its detection in star-forming regions provides crucial insights into the potential origins of life in the universe.

Key Research Findings:

Interstellar Detection: Aminoacetonitrile was first detected in the large molecular cloud Sagittarius B2(N) in 2008. astrochymist.org More recently, it was successfully identified in the hot molecular core G10.47+0.03 using the Atacama Large Millimeter/submillimeter Array (ALMA). nih.gov

Precursor to Glycine: Aminoacetonitrile is widely considered a direct precursor to glycine, the simplest amino acid. astrochymist.orgastrobiology.com The hydrolysis of aminoacetonitrile leads to the formation of glycine, suggesting a plausible pathway for the formation of amino acids in space, which could later be delivered to planets like Earth via meteorites. astrochymist.orgresearchgate.net

Formation Pathways: Studies suggest that aminoacetonitrile forms on the surfaces of interstellar ice grains through processes analogous to the Strecker synthesis. researchgate.netaanda.org Laboratory experiments have demonstrated that it can be formed from the thermal processing of ices containing methanimine (B1209239) (CH₂NH), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN) under astrophysical conditions. aanda.org Chemical models indicate that free radical reactions on grain surfaces are a primary formation route. astrobiology.com

Adenine Precursor: Beyond glycine, chemical modeling suggests that aminoacetonitrile could also be a precursor to adenine, one of the nucleobases of DNA and RNA. astrobiology.com

The table below summarizes key observational data for aminoacetonitrile in the G10.47+0.03 hot molecular core.

| Parameter | Value | Source |

| Rotational Temperature (Trot) | 122 ± 8.8 K | nih.gov |

| Column Density | (9.10 ± 0.7) × 10¹⁵ cm⁻² | nih.gov |

| Fractional Abundance | 7.01 × 10⁻⁸ | nih.gov |

These findings underscore the importance of aminoacetonitriles in the study of prebiotic chemistry and the origins of life, linking laboratory chemistry with astronomical observations.

Green Chemistry Initiatives and Sustainable Chemical Manufacturing of Aminoacetonitriles

The synthesis of α-aminonitriles, including this compound, is traditionally achieved via the Strecker reaction. In recent years, significant research has been directed toward making this process more environmentally benign, aligning with the principles of green chemistry. unife.it The goal is to develop sustainable manufacturing pathways that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. youtube.com

Key initiatives in the green synthesis of aminoacetonitriles include:

Use of Aqueous Media: A major focus has been to replace traditional organic solvents with water. Water is non-toxic, non-flammable, and inexpensive. Several studies have demonstrated the successful one-pot, three-component synthesis of α-aminonitriles in water, proving it to be a viable green alternative. nih.govnih.gov

Development of Benign Catalysts: Researchers are moving away from stoichiometric Lewis acids towards more sustainable catalytic systems. This includes using mild and recoverable catalysts that can operate efficiently under neutral conditions.

One-Pot Procedures: Three-component reactions where an aldehyde, an amine, and a cyanide source react in a single step are inherently more sustainable. nih.gov They reduce the number of synthetic steps, minimize intermediate purification processes, and consequently lower the Process Mass Intensity (PMI), a key metric in green chemistry. unibo.it

Non-Toxic Cyanide Sources: Efforts are underway to replace highly toxic cyanide sources like HCN with safer alternatives, such as hexacyanoferrate or trimethylsilyl (B98337) cyanide (TMSCN), used in catalytic amounts. nih.govrsc.org

The following table highlights several green catalytic systems developed for the Strecker synthesis of α-aminonitriles.

| Catalyst | Solvent | Key Advantages | Source(s) |

| Indium Powder | Water | High yields, applicable to a wide range of substrates, environmentally benign. | nih.govnih.gov |

| Succinic Acid | Solvent-free | Efficient organocatalyst, high conversion rates (>90%). | mdpi.com |

| Sulfated Polyborate | Solvent-free | Excellent yields (up to 99%), catalyst is reusable. | mdpi.com |

| Ammonium (B1175870) Chloride (NH₄Cl) | Ethanol / Solvent-free (Microwave) | Good to high yields, microwave method is extremely fast (30-240 seconds). | mdpi.com |

These advancements are paving the way for the large-scale, sustainable production of aminoacetonitriles for various applications. researchgate.net

Design of Novel Aminoacetonitrile-Based Reagents and Catalysts

The unique chemical structure of α-aminonitriles makes them valuable starting materials, or synthons, for creating a new generation of reagents and catalysts. researchgate.net The ability to selectively modify the amine and nitrile functionalities allows for the design of complex molecules with tailored properties for applications in organic synthesis and catalysis.

Future research in this area is likely to explore:

Chiral Ligands for Asymmetric Catalysis: The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry. Chiral α-aminonitriles can serve as precursors to novel chiral ligands. The nitrogen atoms can coordinate with transition metals (e.g., palladium, rhodium, iridium), creating catalysts capable of inducing high stereoselectivity in chemical reactions.

Precursors to 1,2-Diamines: The chemical reduction of the nitrile group in an α-aminonitrile yields a 1,2-diamine. These diamines are themselves important building blocks and are frequently incorporated into catalysts and biologically active molecules. The aminoacetonitrile route provides a straightforward method to access diverse substituted diamines.

Synthesis of Heterocyclic Compounds: α-aminonitriles are versatile intermediates for synthesizing nitrogen-containing heterocyclic compounds, which form the core structure of many pharmaceuticals and natural products. researchgate.net

Development of Organocatalysts: The amine functional group within the aminoacetonitrile scaffold can be modified to create organocatalysts. For example, derivatization of the amine into a squaramide or thiourea (B124793) can create a hydrogen-bonding catalyst suitable for various enantioselective transformations. mdpi.com

By leveraging the inherent reactivity of the aminoacetonitrile core, chemists can design novel molecular tools to solve complex synthetic challenges, contributing to fields ranging from drug discovery to materials science. scbt.comgoogle.com

Q & A

Q. Q1. What are the established synthetic protocols for Diisobutylaminoacetonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, a common approach involves reacting diisobutylamine with bromoacetonitrile under controlled temperatures (e.g., 70–90°C) in anhydrous solvents like acetonitrile or THF. Key parameters include:

Q. Q2. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies structural features (e.g., nitrile peak at ~110–120 ppm in ¹³C NMR).

- IR Spectroscopy : Confirms nitrile group (C≡N stretch ~2240 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC/GC-MS : Quantifies purity and detects impurities .

Advanced Research Questions

Q. Q3. How can researchers optimize the synthetic route for this compound to improve scalability while minimizing side products?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary factors like temperature, solvent ratio, and catalyst loading to identify optimal conditions.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Green chemistry : Replace hazardous solvents with ionic liquids or supercritical CO₂ to enhance sustainability .

Q. Q4. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting the nitrile group’s electrophilic nature.

- Kinetic studies : Monitor reaction rates under varying pH and solvent polarity to deduce rate-determining steps.

- Isotopic labeling : Use ¹⁵N-labeled nitrile groups to trace reaction pathways via NMR .

Q. Q5. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-analysis : Systematically compare studies for variables like assay conditions (e.g., cell lines, concentration ranges).

- Dose-response validation : Re-evaluate activity using standardized protocols (e.g., OECD guidelines) to control for false positives.

- Structural analogs : Synthesize and test derivatives to isolate structure-activity relationships (SAR) .

Experimental Design and Reproducibility

Q. Q6. What quality control measures are critical for ensuring batch-to-batch consistency in this compound synthesis?

Methodological Answer:

Q. Q7. How can researchers design robust assays to evaluate the catalytic potential of this compound in organic transformations?

Methodological Answer:

- Control experiments : Include blank reactions and known catalysts (e.g., DMAP) for benchmarking.

- High-throughput screening : Use automated platforms to test substrate scope and reaction scalability.

- Turnover number (TON) calculation : Quantify catalyst efficiency via GC-MS or UV-Vis .

Data Interpretation and Reporting

Q. Q8. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.